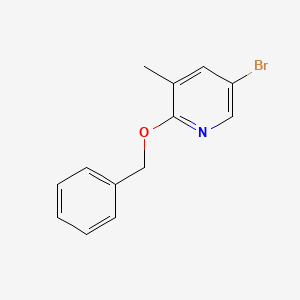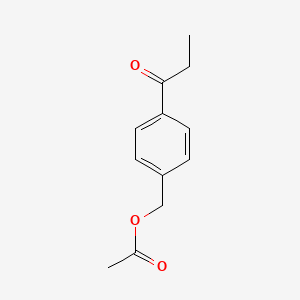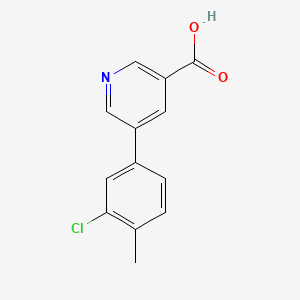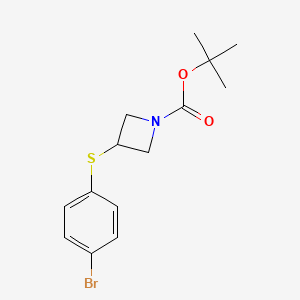
1-Boc-3-(4-Bromphenyl)sulfanylazetidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(4-bromophenyl)sulfanylazetidine, also known as tert-butyl 3-((4-bromophenyl)thio)azetidine-1-carboxylate, is a chemical compound with the molecular formula C14H18BrNO2S and a molecular weight of 344.27 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a sulfanylazetidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-(4-bromophenyl)sulfanylazetidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, particularly those containing azetidine rings.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-(4-bromophenyl)sulfanylazetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving suitable precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via nucleophilic substitution reactions, often using 4-bromophenyl halides.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through thiolation reactions, using reagents like thiols or disulfides.
Protection with Boc Group: The final step involves the protection of the azetidine nitrogen with a Boc group, using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Analyse Chemischer Reaktionen
1-Boc-3-(4-bromophenyl)sulfanylazetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the sulfanyl group to thiols.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Major products formed from these reactions include substituted azetidines, sulfoxides, sulfones, and free amines.
Wirkmechanismus
The mechanism of action of 1-Boc-3-(4-bromophenyl)sulfanylazetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, such as the bromophenyl and sulfanyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-(4-bromophenyl)sulfanylazetidine can be compared with other azetidine derivatives, such as:
1-Boc-3-(4-chlorophenyl)sulfanylazetidine: Similar structure but with a chlorine atom instead of bromine.
1-Boc-3-(4-fluorophenyl)sulfanylazetidine: Contains a fluorine atom instead of bromine.
1-Boc-3-(4-methylphenyl)sulfanylazetidine: Features a methyl group instead of bromine.
The uniqueness of 1-Boc-3-(4-bromophenyl)sulfanylazetidine lies in the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogens or substituents may not facilitate.
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-bromophenyl)sulfanylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-12(9-16)19-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVOGWJQEIOAJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

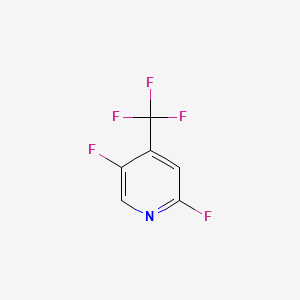

![(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B581096.png)
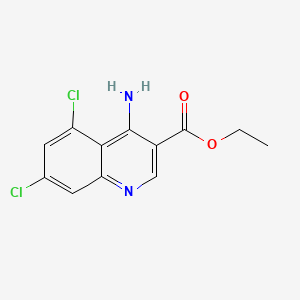
![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

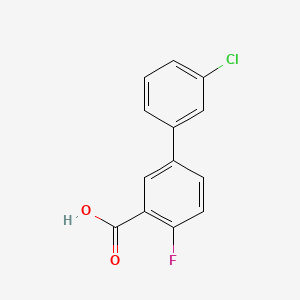
![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)

